5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORJXRXQSDPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration Using Mixed Acids
The most widely reported method involves the nitration of 5-fluoro-2-methylbenzoxazole using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). In this process, 5-fluoro-2-methylbenzoxazole is gradually added to chilled sulfuric acid, followed by the dropwise addition of a pre-mixed nitrating agent (H₂SO₄:HNO₃ = 3:1 v/v). The reaction is maintained at 10–20°C during acid addition to prevent thermal decomposition, followed by stirring at room temperature for 1 hour.
Key Parameters
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Temperature Control : Maintaining the reaction below 20°C during nitration minimizes byproducts such as dinitro derivatives.
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Acid Ratio : A 3:1 volumetric ratio of H₂SO₄ to HNO₃ optimizes nitro group introduction while suppressing sulfonation side reactions.
Example Procedure
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Cooling Phase : 150 mL of H₂SO₄ is cooled to 0–5°C in an ice-water bath.
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Substrate Addition : 75 g (0.45 mol) of 5-fluoro-2-methylbenzoxazole is added slowly to maintain temperatures below 20°C.
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Nitration : A mixture of 40 mL H₂SO₄ and 32 mL HNO₃ is added dropwise over 30 minutes.
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Quenching : The reaction mixture is poured onto ice, yielding crude product after filtration and washing.
Alternative Nitrating Agents
While mixed acids remain the standard, alternative nitration systems have been explored:
Nitronium Tetrafluoroborate (NO₂BF₄)
This electrophilic nitration agent offers superior regioselectivity in aromatic systems but requires anhydrous conditions and elevated costs.
Nitric Acid in Acetic Anhydride
A milder system suitable for thermally sensitive substrates, though yields are lower (65–70%) compared to mixed acids.
Optimization of Reaction Conditions
Temperature and Time Dependence
Optimal nitration occurs at 10–20°C, with reaction times of 1–2 hours. Prolonged stirring beyond 2 hours risks over-nitration, reducing purity by 15–20%.
Solvent Effects
Sulfuric Acid as Solvent
Acts as both catalyst and solvent, stabilizing the nitronium ion (NO₂⁺) and enhancing reaction kinetics.
Dilution with Ethyl Acetate
Reduces viscosity, improving mixing and heat dissipation, but may lower yields by 5–10% due to reduced acid strength.
Purification and Isolation Techniques
Crystallization
Crude product is isolated by pouring the reaction mixture onto ice, inducing crystallization. Washing with cold water removes residual acids, yielding a purity of 90–95%.
Solvent Extraction
Post-crystallization, the aqueous phase is extracted with chloroform or dichloromethane to recover additional product, increasing overall yield by 8–12%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Mixed Acids Nitration | 80% | 95% | Low | High |
| NO₂BF₄ Nitration | 75% | 98% | High | Low |
| Acetic Anhydride | 65% | 85% | Moderate | Moderate |
Industrial Applications and Scalability
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, Pd/C catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction of Nitro Group: 5-Fluoro-2-methyl-6-amino-1,3-benzoxazole.
Substitution of Fluorine: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole derivatives in anticancer therapy. Research indicates that several benzoxazole analogues exhibit significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549) and hepatocytes (HepaRG) . The incorporation of fluorine and piperazine moieties into the benzoxazole scaffold has been shown to enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to healthy cells. For instance, compounds derived from this scaffold demonstrated over 30% cytotoxicity against A-549 cells at low concentrations, suggesting a promising therapeutic window for further development .
Antibacterial Properties
In addition to anticancer properties, compounds related to this compound have been evaluated for antibacterial activity. Studies have demonstrated that certain derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined using standard microbiological methods, indicating the potential for these compounds in treating bacterial infections .
Agricultural Applications
Fungicidal and Herbicidal Activities
Benzoxazole derivatives are also explored for their agricultural applications. Compounds with similar structures have shown antifungal and herbicidal properties. For example, studies indicate that benzoxazoles can inhibit fungal growth and serve as effective herbicides against various plant pathogens . The specific activity of this compound in this context remains an area for further investigation.
Synthetic Chemistry Applications
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. It can be transformed into various functionalized derivatives through nucleophilic substitutions or reductions of the nitro group. These transformations allow for the generation of compounds with diverse biological activities . The ability to modify the benzoxazole ring opens avenues for creating new pharmaceuticals with tailored properties.
Summary of Findings
The following table summarizes the applications of this compound across different fields:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects . The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparison
Electronic and Optical Properties
- Electron-Withdrawing Effects: The 5-F and 6-NO₂ groups in this compound create a strong electron-deficient core, enhancing charge-transfer transitions. This contrasts with 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, where the methylphenyl group donates electrons, reducing conjugation efficiency .
- Fluorescence and Stability: The bis-benzoxazole derivative () exhibits fluorescence due to extended conjugation, while the fluorine atom in the target compound improves thermal stability compared to non-fluorinated analogs .
Research Findings and Key Insights
- Synthetic Efficiency : Fluorinated benzoxazoles often require milder conditions than brominated analogs, as seen in vs. .
- Electronic Tuning : Substituting fluorine for chlorine or bromine red shifts absorption spectra due to stronger electron withdrawal, critical for photovoltaic applications .
- Structural Planarity : Coplanar structures (e.g., ) enhance π-conjugation, but steric hindrance from bulkier groups (e.g., tert-butyl in ) reduces optoelectronic efficiency .
Biological Activity
5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole family, known for its diverse biological activities. The benzoxazole structure is recognized for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various compounds in this category are summarized in Table 1.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 15 |
| Staphylococcus aureus | 10 | |
| Bacillus subtilis | 12 | |
| Pseudomonas aeruginosa | 20 |
These findings indicate that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its effects on A549 lung carcinoma cells and HepaRG hepatocytes. The results are presented in Table 2.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung carcinoma) | 8 |
| HepaRG (healthy cells) | >50 |
At a concentration of 8 µM, the compound showed significant cytotoxicity against A549 cells while remaining non-toxic to healthy hepatocytes at concentrations below 50 µM. This selectivity highlights its potential as a targeted anticancer agent.
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzoxazoles have been reported to exhibit various other pharmacological activities:
- Anti-inflammatory : Some derivatives have shown effectiveness in reducing inflammation through inhibition of prostaglandin synthesis.
- Antidepressant : Certain benzoxazole compounds have been linked to antidepressant effects in preclinical models.
- Antifungal : Activity against fungal pathogens has also been documented.
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of several benzoxazole derivatives, including this compound. The study found that this compound exhibited selective toxicity towards lung cancer cells while sparing healthy cells. The research utilized a series of assays to determine cell viability and apoptosis rates, demonstrating that treatment with the compound led to increased apoptosis in cancer cells compared to controls.
Case Study 2: Antimicrobial Testing
In another investigation, researchers assessed the antimicrobial efficacy of various benzoxazole derivatives against clinically relevant pathogens. The study employed both broth microdilution and agar diffusion methods to determine MIC values. The results indicated that this compound had superior activity against Staphylococcus aureus compared to other tested compounds.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole, and how do reaction parameters influence yield?
Methodological Answer:
- Cyclocondensation under mild conditions : Use TiCl3OTf in ethanol at room temperature for high yields (70–85%) while minimizing side reactions .
- High-temperature synthesis : Employ polyphosphoric acid (150°C) for nitro-group incorporation, with recrystallization (e.g., ethanol) to achieve >95% purity .
- Critical parameters : Solvent polarity (ethanol vs. aprotic solvents), stoichiometric ratios of precursors (e.g., 2-amino-5-nitrophenol derivatives), and reaction time (6–12 hours) .
Q. How is structural characterization of this compound validated in synthetic workflows?
Methodological Answer:
- X-ray crystallography : Confirms coplanarity of benzoxazole and aromatic rings (dihedral angle ~6.7°), critical for conjugation and electronic properties .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign fluorine-induced deshielding effects (~δ 160 ppm for C-F in ¹³C NMR).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 212.03) .
- HPLC : Monitor purity (>95%) post-recrystallization .
Q. What preliminary biological activities have been reported for this compound derivatives?
Methodological Answer:
- Antimicrobial screening : Use agar dilution (MIC assays) against S. aureus and E. coli; derivatives show MIC values of 8–32 µg/mL .
- Antioxidant evaluation : DPPH radical scavenging (IC50 ~50 µM) and FRAP assays to quantify electron-donating capacity .
- Dose-response curves : Validate activity thresholds and structure-activity trends (e.g., nitro-group positioning enhances potency) .
Advanced Research Questions
Q. How does the electronic conjugation of this compound impact its optoelectronic applications?
Methodological Answer:
- X-ray analysis : Near-coplanar rings (dihedral angle 6.7°) enhance π-conjugation, enabling applications in organic semiconductors .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps ~3.5 eV) predict charge-transfer efficiency for photovoltaic materials .
- UV-Vis spectroscopy : Absorption maxima at ~350 nm (nitro→benzoxazole charge transfer) correlate with fluorescence quenching in optoelectronic devices .
Q. What challenges arise in stabilizing the nitro group during synthesis, and how are they mitigated?
Methodological Answer:
- Thermal decomposition : Nitro groups degrade above 160°C; use inert atmospheres (N2/Ar) and controlled heating (e.g., oil baths vs. microwaves) .
- Byproduct monitoring : TLC/HPLC tracks nitro-reduction intermediates (e.g., amine derivatives); silica gel chromatography isolates pure products .
- Catalytic optimization : Avoid transition metals (e.g., Pd/C) that promote unintended hydrogenation of nitro groups .
Q. How can computational chemistry guide the design of this compound derivatives for targeted bioactivity?
Methodological Answer:
- Molecular docking : Simulate binding to E. coli DNA gyrase (target for antimicrobials) to prioritize fluorinated/nitro-substituted analogs .
- QSAR modeling : Correlate logP values (2.1–3.5) with membrane permeability for antimicrobial potency .
- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce topological polar surface area <90 Ų) while retaining activity .
Methodological Best Practices
- Reproducibility : Validate synthetic protocols with triplicate runs (±5% yield variance) and peer-reviewed spectral data .
- Data validation : Cross-reference experimental (X-ray, NMR) and computational (DFT) results to confirm structural hypotheses .
- Bioassay rigor : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and statistical analysis (p < 0.05, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
